Cas no 1808068-70-3 (trans-3-(2-fluorophenyl)cyclobutanamine)

trans-3-(2-fluorophenyl)cyclobutanamine 化学的及び物理的性質
名前と識別子
-
- 3-(2-fluorophenyl)cyclobutan-1-amine
- (1R,3r)-3-(2-fluorophenyl)cyclobutan-1-amine
- trans-3-(2-fluorophenyl)cyclobutanamine
-
- MDL: MFCD28145369
- インチ: 1S/C10H12FN/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8H,5-6,12H2
- InChIKey: KMTGLBZVAORERK-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1CC(C1)N
計算された属性
- せいみつぶんしりょう: 165.095377549g/mol
- どういたいしつりょう: 165.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 1.7
trans-3-(2-fluorophenyl)cyclobutanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553636-1g |
(1R,3r)-3-(2-fluorophenyl)cyclobutan-1-amine |
1808068-70-3 | 98% | 1g |
¥5560 | 2023-04-09 | |
Enamine | EN300-196636-0.25g |
(1r,3r)-3-(2-fluorophenyl)cyclobutan-1-amine |
1808068-70-3 | 0.25g |
$1209.0 | 2023-09-17 | ||
Enamine | EN300-196636-5.0g |
(1r,3r)-3-(2-fluorophenyl)cyclobutan-1-amine |
1808068-70-3 | 5g |
$3812.0 | 2023-05-27 | ||
Enamine | EN300-196636-10.0g |
(1r,3r)-3-(2-fluorophenyl)cyclobutan-1-amine |
1808068-70-3 | 10g |
$5652.0 | 2023-05-27 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1735-5G |
trans-3-(2-fluorophenyl)cyclobutanamine |
1808068-70-3 | 95% | 5g |
¥ 11,563.00 | 2023-04-14 | |
Enamine | EN300-196636-1g |
(1r,3r)-3-(2-fluorophenyl)cyclobutan-1-amine |
1808068-70-3 | 1g |
$1315.0 | 2023-09-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1735-100MG |
trans-3-(2-fluorophenyl)cyclobutanamine |
1808068-70-3 | 95% | 100MG |
¥ 963.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1735-250MG |
trans-3-(2-fluorophenyl)cyclobutanamine |
1808068-70-3 | 95% | 250MG |
¥ 1,544.00 | 2023-04-14 | |
Enamine | EN300-196636-0.05g |
(1r,3r)-3-(2-fluorophenyl)cyclobutan-1-amine |
1808068-70-3 | 0.05g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-196636-0.1g |
(1r,3r)-3-(2-fluorophenyl)cyclobutan-1-amine |
1808068-70-3 | 0.1g |
$1157.0 | 2023-09-17 |
trans-3-(2-fluorophenyl)cyclobutanamine 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
trans-3-(2-fluorophenyl)cyclobutanamineに関する追加情報
Introduction to trans-3-(2-fluorophenyl)cyclobutanamine (CAS No. 1808068-70-3)
trans-3-(2-fluorophenyl)cyclobutanamine, identified by its Chemical Abstracts Service number CAS No. 1808068-70-3, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a cyclobutane ring substituted with a fluorophenyl group, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of the fluorine atom in the aromatic ring introduces specific electronic and steric effects that make this compound particularly interesting for medicinal chemists.
The compound’s structure, characterized by a trans configuration, influences its interactions with biological targets. The cyclobutane moiety provides rigidity, which can enhance binding affinity and selectivity, while the fluorophenyl group offers opportunities for modulating pharmacokinetic properties. These features have led to its exploration in various therapeutic areas, including central nervous system disorders and oncology.
Recent research has highlighted the potential of trans-3-(2-fluorophenyl)cyclobutanamine as a scaffold for developing novel pharmacological agents. Studies have demonstrated its ability to interact with specific enzymes and receptors, suggesting its utility in treating conditions such as depression and neurodegenerative diseases. The fluorine atom’s ability to influence metabolic stability and binding affinity has been particularly noted, making this compound a promising candidate for further investigation.
In the realm of drug discovery, the synthesis of trans-3-(2-fluorophenyl)cyclobutanamine has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the cyclobutane ring and introduce the fluorophenyl substituent efficiently. These advancements have not only improved the accessibility of the compound but also opened new avenues for derivative development.
The pharmacological profile of trans-3-(2-fluorophenyl)cyclobutanamine has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in animal models, indicating potential therapeutic efficacy. The compound’s ability to cross the blood-brain barrier has been particularly noteworthy, suggesting its suitability for treating central nervous system disorders. Additionally, its interaction with various neurotransmitter systems has been explored, providing insights into its mechanism of action.
One of the most intriguing aspects of trans-3-(2-fluorophenyl)cyclobutanamine is its potential to serve as a lead compound for structure-activity relationship (SAR) studies. By modifying different parts of its structure, researchers can gain a deeper understanding of how specific functional groups influence biological activity. This approach has already led to the identification of several analogs with enhanced potency and selectivity.
The role of fluorine in medicinal chemistry cannot be overstated. The introduction of fluorine into organic molecules often leads to significant improvements in pharmacological properties. In the case of trans-3-(2-fluorophenyl)cyclobutanamine, the fluorine atom contributes to increased metabolic stability and better binding affinity. These effects have made this compound an attractive candidate for further development.
As research continues to evolve, new applications for trans-3-(2-fluorophenyl)cyclobutanamine are likely to emerge. The compound’s unique structural features and promising pharmacological properties make it a valuable tool for drug discovery. Future studies may explore its potential in treating other diseases or as a component in combination therapies.
The synthesis and characterization of trans-3-(2-fluorophenyl)cyclobutanamine have been supported by cutting-edge analytical techniques. High-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography have all played crucial roles in elucidating its structure and properties. These tools have provided researchers with detailed insights into the compound’s molecular behavior, facilitating more informed drug design decisions.
In conclusion, trans-3-(2-fluorophenyl)cyclobutanamine (CAS No. 1808068-70-3) is a versatile and promising compound with significant potential in pharmaceutical development. Its unique structure, characterized by a cyclobutane ring and a fluorophenyl substituent, offers numerous opportunities for therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern drug discovery.
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